molecular formula C13H9NO B1587545 3-Phenoxybenzonitrile CAS No. 50789-45-2

3-Phenoxybenzonitrile

Cat. No.: B1587545
CAS No.: 50789-45-2
M. Wt: 195.22 g/mol
InChI Key: IBUQEIIFTPFARK-UHFFFAOYSA-N
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Description

3-Phenoxybenzonitrile is an organic compound with the molecular formula C₁₃H₉NO. It is a derivative of benzonitrile, where a phenoxy group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

3-Phenoxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.

    Industry: It is utilized in the production of agrochemicals, dyes, and polymers.

Safety and Hazards

3-Phenoxybenzonitrile is considered harmful if swallowed or in contact with skin . It’s recommended to wear suitable personal protective equipment when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzonitrile with phenol in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Phenoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 3-Phenoxybenzoic acid.

    Reduction: 3-Phenoxybenzylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-Phenoxybenzonitrile depends on its specific application. In general, it interacts with molecular targets through its nitrile and phenoxy functional groups. These interactions can influence various biochemical pathways, leading to desired effects in different applications.

Comparison with Similar Compounds

    Benzonitrile: Lacks the phenoxy group, making it less versatile in certain applications.

    4-Phenoxybenzonitrile: Similar structure but with the phenoxy group in a different position, leading to different reactivity and applications.

    3-Phenoxybenzaldehyde: Contains an aldehyde group instead of a nitrile, resulting in different chemical properties.

Uniqueness: 3-Phenoxybenzonitrile is unique due to the presence of both the nitrile and phenoxy groups, which confer distinct reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

3-phenoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBUQEIIFTPFARK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392256
Record name 3-phenoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50789-45-2
Record name 3-phenoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Phenoxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of optimizing the Pinner reaction for producing hydrochlorides of 3-phenoxybenzoic acid imidates?

A: The Pinner reaction, using 3-Phenoxybenzonitrile as a starting material, offers a pathway to synthesize hydrochlorides of 3-phenoxybenzoic acid imidates. These imidates demonstrate biological activity and hold potential for pharmaceutical applications [, ]. Optimizing the reaction conditions, such as temperature and reagent ratios, is crucial to maximize yield, reduce reaction time, and minimize byproduct formation []. This efficiency is essential for developing cost-effective and scalable synthesis methods for potential pharmaceuticals.

Q2: How does the ratio of reagents impact the synthesis of 3-phenoxybenzoic acid imidate hydrochlorides via the Pinner reaction?

A: Research indicates that using a specific ratio of this compound to alcohol (1:2 to 1:3) in the Pinner reaction significantly benefits the synthesis of 3-phenoxybenzoic acid imidate hydrochlorides []. This optimized ratio, along with controlled temperature (15-40°C) and continuous hydrogen chloride supply, helps achieve a high yield (at least 95%) and minimizes unwanted byproducts [].

Q3: Beyond the Pinner reaction, what other chemical modifications have been explored with this compound?

A: Researchers have investigated the nitration and bromination of this compound to generate novel derivatives []. This exploration of different chemical modifications allows for expanding the library of compounds derived from this compound, potentially leading to the discovery of molecules with enhanced or unique biological activities.

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